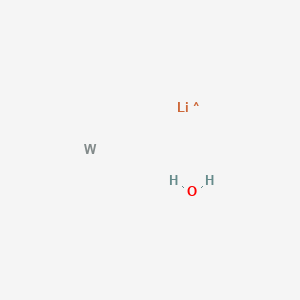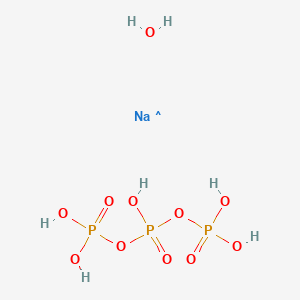
CID 156592266
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium tungstate is an inorganic compound with the chemical formula Li₂WO₄. It appears as a white solid that is soluble in water. This compound is one of several ortho tungstates, featuring the tetrahedral WO₄²⁻ anion . The salt consists of tetrahedrally coordinated lithium and tungsten centers bridged by oxides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Lithium tungstate can be synthesized through various methods. One common approach involves the reaction of lithium carbonate (Li₂CO₃) with tungsten trioxide (WO₃) at high temperatures. The reaction is as follows:
Li2CO3+WO3→Li2WO4+CO2
This reaction typically occurs at temperatures around 600-800°C .
Industrial Production Methods
In industrial settings, lithium tungstate is often produced using hydrothermal methods. This involves dissolving lithium salts and tungsten salts in water, followed by heating the solution under high pressure to promote crystallization. The resulting product is then filtered, washed, and dried to obtain pure lithium tungstate .
Analyse Des Réactions Chimiques
Types of Reactions
Lithium tungstate undergoes various chemical reactions, including:
Oxidation: Lithium tungstate can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to form lower oxidation state compounds.
Substitution: Lithium tungstate can undergo substitution reactions where lithium ions are replaced by other cations.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate (KMnO₄) for oxidation and reducing agents like hydrogen gas (H₂) for reduction. Substitution reactions often involve the use of other metal salts .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds like lithium metatungstate (Li₆W₁₂O₄₀), while reduction may produce tungsten metal (W) and lithium oxide (Li₂O) .
Applications De Recherche Scientifique
Lithium tungstate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which lithium tungstate exerts its effects varies depending on the application. In solid-state lithium-ion conductors, lithium tungstate acts as a sintering aid by reducing the sintering temperature and increasing the ionic conductivity of the material . This is achieved through the formation of a dense, conductive network of lithium and tungsten ions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium tungstate (Na₂WO₄): Similar to lithium tungstate, sodium tungstate is used in high-density solutions for mineral separation.
Cesium tungstate (Cs₂WO₄): This compound also finds use in high-density solutions and has similar structural properties to lithium tungstate.
Uniqueness
Lithium tungstate is unique due to its specific ionic conductivity properties and its ability to act as an effective sintering aid at lower temperatures compared to other tungstates . This makes it particularly valuable in the development of advanced lithium-ion batteries and other electrochemical applications .
Propriétés
Formule moléculaire |
H2LiOW |
|---|---|
Poids moléculaire |
208.8 g/mol |
InChI |
InChI=1S/Li.H2O.W/h;1H2; |
Clé InChI |
IUMAHQQCPJYUNV-UHFFFAOYSA-N |
SMILES canonique |
[Li].O.[W] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-benzoyl-1-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-2,3-dihydro-1H-pyrrolizine](/img/structure/B12344999.png)
![5-ethyl-2-fluoro-4-[3-(4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridin-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-6-yl]phenol;dihydrochloride](/img/structure/B12345003.png)
![2-(2-{[(5Z)-2-amino-4-oxo-4,5-dihydro-1,3-thiazol-5-ylidene]methyl}phenoxy)-N-(4-chlorophenyl)acetamide](/img/structure/B12345008.png)
![N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-2-bromobenzamide](/img/structure/B12345015.png)
![(2R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-2-carboxylate](/img/structure/B12345023.png)


![3-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}-N-[(oxolan-2-yl)methyl]propanamide](/img/structure/B12345038.png)
![Calcium;sodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate](/img/structure/B12345039.png)
![4-ethyl-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzamide](/img/structure/B12345048.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B12345049.png)

![Benzoic acid,5-[(1E)-2-[4-[[(2-carboxyethyl)amino]carbonyl]phenyl]diazenyl]-2-hydroxy-,sodium salt, hydrate (1:2:2)](/img/structure/B12345061.png)

